5-Hydroxy-6-quinolinecarboxylic acid
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Overview
Description
5-Hydroxy-6-quinolinecarboxylic acid is a quinoline derivative with a hydroxyl group at the 5th position and a carboxylic acid group at the 6th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-quinolinecarboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods for constructing quinoline scaffolds . These methods typically involve the use of aniline derivatives and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product, with some reactions requiring acidic or basic environments .
Major Products
Major products formed from these reactions include hydroxylated quinoline derivatives, carboxylated quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-Hydroxy-6-quinolinecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity . Additionally, it can act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyquinolinecarboxylic acids, such as 5-Hydroxy-8-quinolinecarboxylic acid and 6-Hydroxy-2-quinolinecarboxylic acid .
Uniqueness
5-Hydroxy-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5th position and carboxylic acid group at the 6th position allow for unique interactions with biological targets and chemical reagents .
Properties
IUPAC Name |
5-hydroxyquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-2-1-5-11-8(6)4-3-7(9)10(13)14/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFQHHKZFOCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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